

Plausible Biogenetic Pathways of Rauvomine B: A Technical Guide

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Compound of Interest		
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Abstract

Rauvomine B, a structurally unique monoterpenoid indole alkaloid (MIA) isolated from Rauvolfia vomitoria, has garnered significant attention due to its unprecedented 6/5/6/6/3/5 hexacyclic ring system containing a cyclopropane moiety.[1][2] This intricate architecture presents a fascinating challenge from both a biosynthetic and synthetic perspective. While the complete biogenetic pathway of Rauvomine B has not been experimentally elucidated in Rauvolfia vomitoria, a plausible route can be proposed based on the well-established biosynthesis of related sarpagine-type alkaloids and insights from its total synthesis. This guide details the proposed biogenetic pathway of Rauvomine B, summarizing key intermediates and transformations. It also provides illustrative diagrams of the proposed pathways and, in the absence of specific biogenetic experimental data, details relevant synthetic protocols that mimic the proposed biosynthetic steps.

Introduction: The Sarpagine Alkaloid Framework

Rauvomine B belongs to the extensive family of sarpagine-type monoterpenoid indole alkaloids.[3][4][5] The biosynthesis of virtually all MIAs originates from the condensation of tryptamine and the iridoid monoterpene secologanin, a reaction catalyzed by strictosidine synthase to yield strictosidine. Strictosidine serves as a universal precursor to the thousands of known MIAs.



The biogenetic pathway to the sarpagine scaffold diverges from other MIA pathways after the formation of strictosidine. A key intermediate in the formation of sarpagine alkaloids is geissoschizine, which is subsequently converted to polyneuridine aldehyde, establishing the characteristic sarpagine ring system. The proposed biosynthesis of Rauvomine B is believed to follow this established route to a sarpagine-type intermediate, followed by a unique series of transformations to install the distinctive cyclopropane ring.

Proposed Biogenetic Pathway of Rauvomine B

The plausible biogenetic pathway of Rauvomine B can be divided into two main stages:

- Formation of the Sarpagine Core: This stage follows the well-documented pathway for sarpagine alkaloid biosynthesis.
- Late-Stage Modifications to Form Rauvomine B: This proposed stage involves unique enzymatic transformations leading to the final structure of Rauvomine B, most notably the formation of the cyclopropane ring.

Stage 1: Formation of the Sarpagine Core

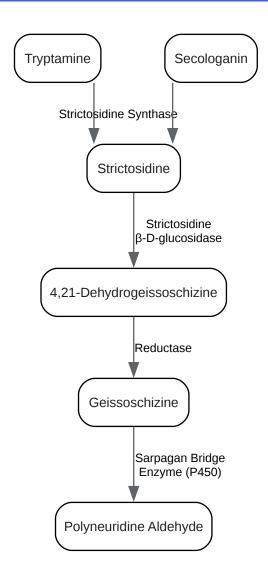
The initial steps of the proposed pathway are outlined in the table below, starting from the universal precursor, strictosidine.



Step	Precursor	Product	Key Transformation	Enzyme Class (Putative)
1	Tryptamine + Secologanin	Strictosidine	Pictet-Spengler condensation	Strictosidine Synthase
2	Strictosidine	4,21- Dehydrogeissosc hizine	Deglycosylation and rearrangement	Strictosidine β-D- glucosidase
3	4,21- Dehydrogeissosc hizine	Geissoschizine	Reduction	Reductase
4	Geissoschizine	Polyneuridine Aldehyde	Oxidative cyclization	Sarpagan Bridge Enzyme (Cytochrome P450)

A diagrammatic representation of the formation of the sarpagine core is provided below.





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Caption: Proposed biosynthetic pathway from tryptamine and secologanin to the sarpagine core intermediate, polyneuridine aldehyde.

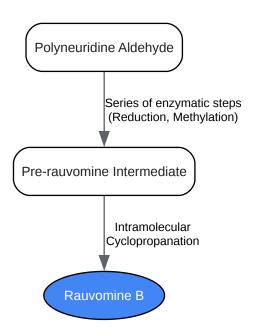
Stage 2: Proposed Late-Stage Modifications to Rauvomine B

The later stages of the proposed biosynthesis, leading from the sarpagine core to Rauvomine B, are more speculative and are largely inferred from the structure of Rauvomine B and biomimetic synthetic studies. A key proposed intermediate is "pre-rauvomine".



Step	Precursor	Product	Key Transformation	Enzyme Class (Putative)
5	Polyneuridine Aldehyde	Pre-rauvomine Intermediate	Reduction and Methylation	Reductase, Methyltransferas e
6	Pre-rauvomine Intermediate	Rauvomine B	Intramolecular Cyclopropanatio n	Cyclase/Oxidore ductase

The proposed final steps in the biosynthesis of Rauvomine B are illustrated in the following diagram.



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Caption: Proposed late-stage biosynthetic steps from polyneuridine aldehyde to Rauvomine B.

Experimental Protocols (from Total Synthesis)

As there are no published experimental protocols for the elucidation of the biogenetic pathway of Rauvomine B, this section provides key experimental methodologies from the total synthesis of (-)-Rauvomine B, which mimic the proposed biosynthetic transformations.



Mimicking the Sarpagine Core Formation: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key step in both the biosynthesis and total synthesis of sarpagine alkaloids, forming the tetracyclic core. In a reported total synthesis, a cis-selective Pictet-Spengler reaction was employed.

- Reaction:cis-selective Pictet-Spengler reaction
- Reactants: A secondary amine precursor and an aldehyde.
- Reagents and Conditions: Trifluoroacetic acid (TFA) in CH2Cl2 at 0 °C to room temperature.
- Description: This reaction involves the cyclization of a β-arylethylamine with an aldehyde in the presence of an acid catalyst. The stereochemical outcome is crucial for establishing the correct framework for the subsequent cyclizations.

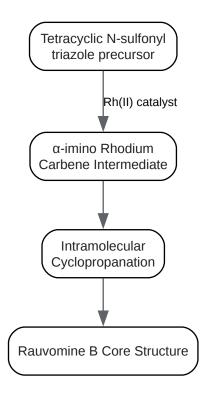
Biomimetic Intramolecular Cyclopropanation

The most challenging and unique feature of Rauvomine B is the cyclopropane ring. The total synthesis of Rauvomine B achieved this transformation through a strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole precursor. This reaction is proposed to be analogous to a putative enzymatic cyclopropanation in the plant.

- Reaction: Intramolecular cyclopropanation
- Precursor: A tetracyclic N-sulfonyl triazole.
- Reagents and Conditions: A rhodium(II) catalyst, such as Rh₂(esp)₂, in a suitable solvent like
 1,2-dichloroethane (DCE) at elevated temperatures.
- Description: The N-sulfonyl triazole, upon heating with a rhodium catalyst, is thought to form
 a rhodium carbene intermediate. This highly reactive species then undergoes an
 intramolecular cyclopropanation with a nearby double bond to form the cyclopropane ring of
 Rauvomine B. The success of this key step was found to be highly dependent on the
 conformational strain of the precursor.



The workflow for this key synthetic step is depicted below.



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